REACTION_CXSMILES
|
C([O:8][C:9]1[CH:16]=[C:15]([N:17]2[CH:21]=[CH:20][CH:19]=[N:18]2)[CH:14]=[CH:13][C:10]=1[C:11]#[N:12])C1C=CC=CC=1.C([O-])=O.[NH4+]>C1COCC1.[Pd]>[OH:8][C:9]1[CH:16]=[C:15]([N:17]2[CH:21]=[CH:20][CH:19]=[N:18]2)[CH:14]=[CH:13][C:10]=1[C:11]#[N:12] |f:1.2|
|
Name
|
material
|
Quantity
|
0.395 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C#N)C=CC(=C1)N1N=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
ADDITION
|
Details
|
celite is added
|
Type
|
FILTRATION
|
Details
|
gravity filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue is redissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C#N)C=CC(=C1)N1N=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.152 g | |
YIELD: PERCENTYIELD | 57.1% | |
YIELD: CALCULATEDPERCENTYIELD | 57.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |